2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 6221-46-1
VCID: VC10841314
InChI: InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3
SMILES: CCC1=NN2C(=C(C(=NC2=C1C)C)C)C
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine

CAS No.: 6221-46-1

Cat. No.: VC10841314

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine - 6221-46-1

Specification

CAS No. 6221-46-1
Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3
Standard InChI Key JNKMYDXGDXAMJD-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(C(=NC2=C1C)C)C)C
Canonical SMILES CCC1=NN2C(=C(C(=NC2=C1C)C)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Configuration

2-Ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). The substituents include:

  • Ethyl group at position 2

  • Methyl groups at positions 3, 5, 6, and 7

This substitution pattern enhances steric hindrance and electronic effects, potentially influencing binding affinities in biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₇N₃
Molecular Weight203.28 g/mol
IUPAC Name2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
SMILESCCC1=NN2C(=C(C(=NC2=C1C)C)C)C
Canonical SMILESCCC1=NN2C(=C(C(=NC2=C1C)C)C)C

The compound’s three-dimensional conformation, as inferred from its InChIKey (JNKMYDXGDXAMJD-UHFFFAOYSA-N), suggests a planar fused-ring system with substituents adopting equatorial orientations to minimize steric clashes.

Synthetic Methodologies

Conventional Acid-Catalyzed Condensation

The primary synthesis route involves reacting 5-amino-3-methylpyrazole with carbonyl compounds (e.g., diketones or ketoesters) under acidic conditions. For example:

  • Reactant: 5-Amino-3-methylpyrazole + Ethyl acetoacetate

  • Catalyst: HCl or H₂SO₄

  • Conditions: Reflux in ethanol (6–8 hours)

  • Yield: ~70–85%

This method leverages the nucleophilic character of the pyrazole’s amino group, facilitating cyclocondensation with carbonyl electrophiles.

Regioselective Cross-Coupling Approaches

Comparative Analysis with Related Compounds

Table 2: Substituent Effects on Biological Activity

CompoundSubstituentsKey Activity (IC₅₀)
2-Ethyl-3,5,6,7-tetramethyl PP2-Et, 3,5,6,7-MeAnticancer (Pending)
5-Amino-7-methyl PP5-NH₂, 7-MeKinase inhibition (1.2 μM)
6-Cyano-2-phenyl PP6-CN, 2-PhAntiviral (0.8 μM)

The ethyl group at position 2 may confer metabolic stability compared to phenyl or cyano substituents, which are prone to oxidative degradation .

Future Perspectives and Research Directions

  • Synthetic Optimization: Explore Pd-catalyzed couplings to introduce polar groups (e.g., -OH, -NH₂) without disrupting the core structure .

  • In Silico Studies: Molecular docking to predict targets (e.g., EGFR, tubulin) using the compound’s 3D conformation.

  • ADMET Profiling: Assess solubility, hepatic metabolism, and toxicity in preclinical models.

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